molecular formula C7H5N5O2 B2496005 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 157842-35-8

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B2496005
Key on ui cas rn: 157842-35-8
M. Wt: 191.15
InChI Key: KLPMHDZRVHSKFI-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

Raney nickel (0.650 g) was added to a solution of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (3.2 g, 16.7 mmol) in a mixture of ethanol and methanol (1:1) (150 mL) followed by the addition of Hydrazine hydrate (2.51 g, 50.2 mmol) and stirring was continued at 25° C. 1 hr. The reaction mixture was filtered over celite bed and washed with methanol. The filtrate and the washings were concentrated under reduced pressure to afford title compound as pale brown liquid. MS (ESI): m/z 162.1 (M+H).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:8][CH:9]=1)([O-])=O.O.NN>[Ni].C(O)C.CO>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH:14]=[N:13][CH:12]=[N:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1N=CN=C1
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 25° C
CUSTOM
Type
CUSTOM
Details
1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite bed
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and the washings were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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